2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (hereafter referred to as the "target compound") is a substituted imidazole derivative characterized by:
- A 4-bromophenyl group at the 5-position of the imidazole core.
- A 4-fluorophenyl group at the 1-position of the imidazole.
- A thioether (-S-) linkage connecting the imidazole to a ketone-bearing side chain.
- A piperidin-1-yl group attached to the ethanone moiety.
The bromophenyl and fluorophenyl substituents enhance lipophilicity and metabolic stability, while the piperidinyl group may influence receptor binding .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3OS/c23-17-6-4-16(5-7-17)20-14-25-22(27(20)19-10-8-18(24)9-11-19)29-15-21(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWPUMBGGOSUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also known by its CAS number 1207011-89-9, is a synthetic molecule that exhibits significant biological activity. This article aims to summarize the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.
The molecular formula of the compound is with a molecular weight of 371.29 g/mol. It features a piperidine ring, an imidazole moiety, and a thioether linkage, which contribute to its biological properties. The compound is classified as moderately soluble in water and shows potential for high gastrointestinal absorption, indicating good bioavailability .
Antibacterial Activity
Research has shown that derivatives of imidazole compounds exhibit antibacterial properties. In a study evaluating various synthesized imidazole derivatives, it was found that compounds similar to the target molecule demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of these compounds .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally related to the target have shown significant AChE inhibition, with IC50 values indicating strong efficacy compared to standard inhibitors .
- Urease : The target compound has demonstrated promising urease inhibitory activity, which is beneficial for treating conditions such as urease-related infections. Several synthesized compounds in related studies achieved IC50 values lower than established standards, suggesting potential clinical applications .
Binding Affinity Studies
Docking studies conducted on similar compounds indicated favorable interactions with bovine serum albumin (BSA), suggesting that this compound may have good pharmacokinetic properties. The binding affinity to BSA is crucial for prolonging the drug's half-life in circulation and enhancing its therapeutic efficacy .
Case Studies and Research Findings
Several studies have been conducted focusing on the biological activities of imidazole derivatives and piperidine-containing compounds:
- Antimicrobial Studies : A study reported that specific derivatives of imidazole exhibited significant antibacterial effects against various pathogens, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Effects : Research into piperidine derivatives has shown potential in treating neurological disorders by acting as AChE inhibitors, which can enhance cholinergic transmission in neurodegenerative diseases like Alzheimer's .
- Cancer Therapy : Some imidazole-based compounds have been explored for their anticancer properties, with mechanisms involving apoptosis induction in cancer cells through various pathways .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural similarities with several imidazole derivatives, differing primarily in substituents and side chains. Key analogs include:
Key Observations :
Physicochemical Properties
Limited data exists for the target compound, but analogs provide insights:
- Lipophilicity : The 4-bromophenyl and 4-fluorophenyl groups increase logP values (~3.5–4.5), favoring blood-brain barrier penetration .
- Solubility : Piperidinyl groups improve aqueous solubility compared to indolinyl analogs .
- Stability : Thioether linkages are generally stable under physiological conditions but susceptible to oxidative metabolism .
Q & A
Q. Q: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
A: The compound is typically synthesized via nucleophilic substitution of a thiol-containing imidazole intermediate with a halogenated acetamide derivative. For example, analogous imidazole-thioacetamides are synthesized using potassium carbonate as a base in ethanol under reflux (Method D in ). Optimization may involve adjusting solvent polarity (e.g., DMF for higher solubility), temperature control (60–80°C), or catalyst screening (e.g., phase-transfer catalysts). Monitoring via TLC/HPLC ensures reaction completion. Recrystallization from ethanol or acetonitrile improves purity .
Advanced: Addressing Low Yield in Thioether Formation
Q. Q: How can researchers resolve low yields during the thioether coupling step in the synthesis?
A: Low yields often stem from steric hindrance at the imidazole C2-thiol position or competing side reactions. Strategies include:
- Pre-activation of the thiol: Use NaH or LDA to deprotonate the thiol before adding the electrophile.
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (e.g., 30 min at 100°C vs. 12 hours reflux).
- Protecting groups: Temporarily protect reactive sites (e.g., piperidine nitrogen) to prevent undesired alkylation. Validate intermediates via H NMR and mass spectrometry .
Basic Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the structure of this compound?
A: Key methods include:
- X-ray crystallography: Resolves stereochemistry and validates the imidazole-thioether linkage (e.g., SHELX refinement in ).
- NMR spectroscopy: H/C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluorophenyl groups).
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (±5 ppm accuracy).
- FTIR: Detects thioether (C–S stretch at ~600–700 cm) and ketone (C=O at ~1700 cm) .
Advanced: Resolving Crystallographic Data Discrepancies
Q. Q: How should researchers address inconsistencies between experimental crystallographic data and computational models?
A: Discrepancies may arise from dynamic disorder or incorrect space group assignment. Steps:
- Re-refine data: Use SHELXL () to test alternative space groups or apply twin refinement for twinned crystals.
- DFT calculations: Compare optimized geometries (e.g., Gaussian/B3LYP) with experimental bond lengths/angles.
- Hydrogen bonding analysis: Validate packing interactions (e.g., C–H···O/F contacts) against Hirshfeld surfaces .
Basic Biological Activity Profiling
Q. Q: What preliminary assays are recommended to evaluate this compound’s bioactivity?
A: Prioritize target-based assays:
- Kinase inhibition: Screen against IGF-1R or related kinases (IC determination via ADP-Glo™, as in ).
- Cyclooxygenase (COX) inhibition: Use fluorometric kits to assess COX1/2 selectivity (see for related imidazole derivatives).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) .
Advanced: Analyzing Discrepant Bioactivity Data
Q. Q: How to interpret conflicting results between in vitro and in vivo efficacy studies?
A: Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or protein binding). Solutions:
- ADME profiling: Measure logP (octanol-water), plasma stability, and CYP450 inhibition ().
- Formulation adjustments: Use co-solvents (PEG-400) or nanoparticles to enhance bioavailability.
- Metabolite identification: LC-MS/MS to detect active/inactive metabolites .
Basic Computational Modeling
Q. Q: Which computational tools are suitable for predicting the compound’s binding mode to target proteins?
A: Molecular docking (AutoDock Vina, Glide) paired with homology modeling (SWISS-MODEL) predicts binding poses. Validate with MD simulations (GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with kinase hinge regions). Use PubChem () or ChEMBL for structural analogs as reference .
Advanced: Troubleshooting Spectroscopic Data Mismatches
Q. Q: How to resolve inconsistencies between experimental NMR data and predicted spectra?
A: Mismatches often result from tautomerism (imidazole NH vs. thione forms) or dynamic effects. Approaches:
- Variable-temperature NMR: Identify tautomeric shifts (e.g., coalescence at elevated temps).
- 2D NMR (COSY, NOESY): Confirm through-space correlations (e.g., NOE between piperidine and fluorophenyl protons).
- DFT-NMR prediction: Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
